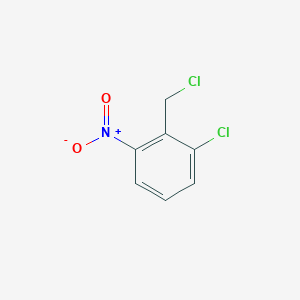

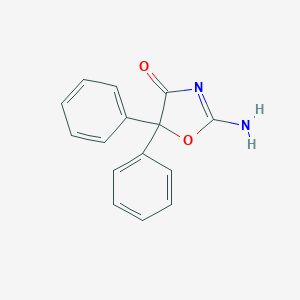

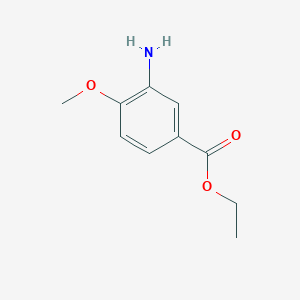

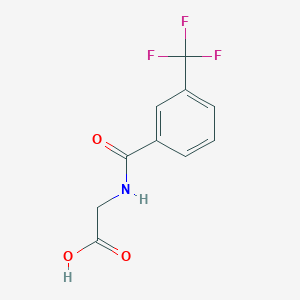

![molecular formula C12H12N2O3 B097744 Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-53-1](/img/structure/B97744.png)

Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

描述

Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a compound that falls within the category of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, which yields good results for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives . Another method involves the Biginelli reaction, which is a one-pot, three-component reaction that has been used to synthesize novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates using silica supported Bismuth(III) triflate as a catalyst . This method is noted for its high yields, short reaction times, and eco-friendly methodology.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . Spectral analyses, including IR, 1H NMR, 13C NMR spectroscopic, and Mass spectrometric methods, are commonly used to structurally characterize these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates can be prepared by a metal carbonyl mediated rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates . This process allows for the introduction of various aryl and alkyl substituents into the pyrimidine ring. Additionally, these compounds can be further modified at the C6 position through bromination and cross-coupling reactions to introduce additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular geometry of these compounds . Their antioxidant activity can be assessed through in vitro assays such as DPPH free radical scavenging, and their potential as safer drugs can be evaluated through toxicology studies . Furthermore, molecular docking studies can reveal how these compounds interact with biological targets, providing a correlation between their structure and biological activity .

科学研究应用

Synthesis of Novel Pyrimidine Derivatives

Antimicrobial Evaluation : Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been utilized to synthesize various pyrimidine derivatives with potential antimicrobial properties. The synthesized compounds demonstrated significant antimicrobial activity, showcasing the chemical's versatility in creating biologically active molecules (Farag, Kheder, & Mabkhot, 2008).

Synthesis of Fused Pyrimidine Derivatives : Research has led to the synthesis of ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidines, showcasing the compound's utility in generating complex heterocyclic structures with potential for further chemical modification and biological evaluation (Ahmed, 2003).

Biological Activity and Potential Applications

Analgesic Property Optimization : Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been explored for modifying the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. The synthesis aimed at enhancing analgesic properties, resulting in derivatives with improved biological activity, particularly for para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Creation of Heterocyclic Compounds with Biological Significance : The synthesis of novel heterocyclic compounds derived from Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate has been documented. These compounds have been evaluated for their biological activities, including antimicrobial and antifungal properties, demonstrating the compound's role in developing new therapeutic agents (Youssef, Abbady, Ahmed, & Omar, 2011).

属性

IUPAC Name |

ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYHSYOPYSDSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC=C(N2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168589 | |

| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |

CAS RN |

16867-53-1 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016867531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。